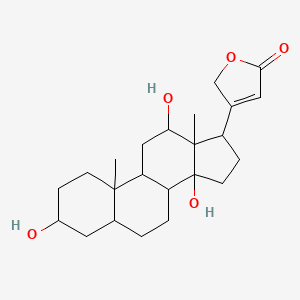

(3alpha,5beta,12beta)-3,12,14-Trihydroxycard-20(22)-enolide

Description

(3alpha,5beta,12beta)-3,12,14-Trihydroxycard-20(22)-enolide (CAS: 465-14-5), also known as 3-epi-digoxigenin, is a cardenolide derivative characterized by a steroidal backbone with hydroxyl groups at positions 3α, 12β, and 14, along with a double bond at C20(22). Its molecular formula is C23H34O5 (molecular weight: 390.51 g/mol) .

Properties

IUPAC Name |

3-(3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIBSTMRCDJXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859669 | |

| Record name | 3,12,14-Trihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-14-5 | |

| Record name | (3α,5β,12β)-3,12,14-trihydroxycard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,5beta,12beta)-3,12,14-Trihydroxycard-20(22)-enolide typically involves multiple steps, starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone, followed by the formation of the enolide structure. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, utilizing microbial or enzymatic processes to achieve the desired hydroxylation and enolide formation. These methods are often preferred due to their specificity and efficiency in producing high yields of the target compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Cardenolides typically undergo acid- or enzyme-catalyzed hydrolysis. For this compound:

-

Lactone Ring Cleavage : The unsaturated lactone ring (C20-C22 double bond) may undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

-

Glycosidic Bond Cleavage : If glycosylated derivatives exist, enzymatic hydrolysis (e.g., via β-glucosidases) would release the aglycone.

Oxidation and Reduction

Key functional groups susceptible to redox reactions:

| Site | Reaction Type | Expected Product |

|---|---|---|

| C3/C12/C14 hydroxyls | Selective oxidation | Ketones or carboxylic acids |

| C20-C22 double bond | Hydrogenation | Dihydro derivative (saturated lactone) |

| Lactone carbonyl (C23) | Reduction | Secondary alcohol (e.g., cardenolide → cardanolide) |

Derivatization

Common modifications for cardenolides include:

-

Acetylation : Hydroxyl groups at C3, C12, and C14 may react with acetylating agents (e.g., acetic anhydride) to form acetates.

-

Glycosylation : Addition of sugar moieties to hydroxyl groups, enhancing solubility or bioactivity.

Thermal and Photochemical Stability

-

Thermal Decomposition : Melting point reported as 245–248°C , suggesting decomposition at higher temperatures.

-

Photodegradation : The conjugated lactone system may undergo [2+2] cycloaddition or isomerization under UV light.

Biotransformation

Microbial or enzymatic systems (e.g., Digitalis spp.) could catalyze:

-

Epimerization : Configuration changes at C3 (α → β) or C12 (β → α).

-

Hydroxylation : Addition of hydroxyl groups at unsaturated positions.

Analytical Characterization Data

Key Limitations

-

No peer-reviewed studies or reaction mechanisms specific to this compound were identified in the provided sources.

-

Data gaps exist in catalysis, kinetics, and stereochemical outcomes of reactions.

Recommendations for Further Research

Scientific Research Applications

(3alpha,5beta,12beta)-3,12,14-Trihydroxycard-20(22)-enolide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying steroidal reactions and mechanisms.

Biology: Investigated for its role in cellular processes and interactions with biological membranes.

Medicine: Explored for its potential therapeutic effects on cardiovascular diseases, due to its ability to modulate heart muscle contractions.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular ion channels and enzymes. It binds to and inhibits the sodium-potassium ATPase pump, leading to an increase in intracellular calcium levels. This mechanism enhances cardiac muscle contraction and is the basis for its use in treating certain heart conditions.

Comparison with Similar Compounds

Key Properties:

- Physical Data : Density: 1.297 g/cm³; melting point: 249–262°C; boiling point: 589.4°C .

- Structural Features : The compound lacks glycosidic sugar moieties, distinguishing it from cardiac glycosides like digoxin. Its stereochemistry (3α-OH) differs from digoxigenin (3β-OH), influencing its biological interactions .

- Drug Delivery: Hydroxyl groups enable conjugation with carriers to enhance drug solubility and targeting . Cosmetics: Potential anti-inflammatory or antioxidant properties for skincare formulations .

Natural occurrence of this compound has been identified in Cannabis sativa inflorescences, albeit in trace amounts (1.0 ± 0.05 mg/g) .

Structural and Functional Analogues

Table 1: Structural Comparison of Key Cardenolides

Key Observations :

3,14,16-Trihydroxycard-20(22)-enolide () lacks the 12β-OH group, which may reduce its cardiac activity compared to the target compound .

Sugar Modifications :

- Bipindogulomethyloside () and ouabain () contain complex sugar groups, enhancing solubility and target specificity. The target compound’s lack of sugars may limit bioavailability but simplifies synthetic modification .

Functional Implications: Digoxin’s tris-digitoxoside chain is critical for its prolonged cardiac effects, whereas the target compound’s aglycone form may favor rapid metabolic clearance . Ouabain’s additional hydroxyl groups (1β, 11α) and rhamnose sugar confer higher potency in Na+/K+-ATPase inhibition compared to other cardenolides .

Pharmacological and Industrial Relevance

- Target Compound vs. Digoxin Derivatives: Derivatives like deslanoside () and digoxin-4’’’-O-tetra-O-acetyl-β-D-glucopyranoside () incorporate glucose or acetylated sugars to modulate pharmacokinetics.

- Natural vs. Synthetic Analogues: The natural occurrence of the target compound in Cannabis () contrasts with synthetic derivatives like 3β-amino-3-deoxydigoxigenin hemisuccinamide (), which are engineered for enhanced stability or labeling .

Biological Activity

(3alpha,5beta,12beta)-3,12,14-Trihydroxycard-20(22)-enolide is a naturally occurring compound with significant biological properties. This steroid-like molecule has garnered interest due to its potential therapeutic applications, particularly in cardiovascular health and anti-inflammatory activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C23H34O5

- CAS Number : 465-14-5

- Molecular Weight : 402.51 g/mol

The compound's structure features multiple hydroxyl groups that contribute to its biological activity. Its unique configuration allows for interaction with various biological targets.

Cardiovascular Effects

Research indicates that (3alpha,5beta,12beta)-3,12,14-trihydroxycard-20(22)-enolide exhibits cardioprotective effects. It has been shown to:

- Reduce Blood Pressure : Studies have demonstrated that this compound can lower systolic and diastolic blood pressure in hypertensive models by promoting vasodilation and improving endothelial function .

- Antiarrhythmic Properties : The compound may stabilize cardiac membranes and prevent arrhythmias induced by ischemic conditions .

Anti-inflammatory Activity

The compound also displays significant anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : It has been reported to reduce levels of TNF-alpha and IL-6 in inflammatory models, suggesting a mechanism that involves modulation of the immune response .

- Reduction of Oxidative Stress : By scavenging free radicals, (3alpha,5beta,12beta)-3,12,14-trihydroxycard-20(22)-enolide helps mitigate oxidative damage in tissues .

The biological effects of (3alpha,5beta,12beta)-3,12,14-trihydroxycard-20(22)-enolide can be attributed to several mechanisms:

- Endothelial Function Improvement : Enhances nitric oxide availability leading to vasodilation.

- Gene Expression Modulation : Influences the expression of genes involved in inflammation and vascular health.

- Calcium Channel Blocking : Exhibits properties similar to calcium channel blockers which can help in managing hypertension.

Study 1: Cardiovascular Protection

A study conducted on rat models of hypertension revealed that administration of (3alpha,5beta,12beta)-3,12,14-trihydroxycard-20(22)-enolide resulted in a significant decrease in blood pressure and heart rate variability. The findings suggested an improvement in cardiac function and reduced myocardial stress .

Study 2: Anti-inflammatory Effects

In vitro studies using macrophage cell lines demonstrated that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines. This effect was dose-dependent and highlighted its potential as a therapeutic agent for inflammatory diseases .

Data Table

| Property | Value |

|---|---|

| Chemical Formula | C23H34O5 |

| CAS Number | 465-14-5 |

| Molecular Weight | 402.51 g/mol |

| Main Biological Activities | Antihypertensive, Anti-inflammatory |

| Mechanisms of Action | Endothelial improvement, Cytokine inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.